molecular formula C15H21N3O2 B11739684 4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol

4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol

Cat. No.: B11739684
M. Wt: 275.35 g/mol
InChI Key: KDQKCHHEWDPVID-UHFFFAOYSA-N
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Description

4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol is a complex organic compound that features a pyrazole ring, a methoxy group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone share the pyrazole ring structure.

    Methoxyphenols: Compounds such as guaiacol (2-methoxyphenol) have similar functional groups.

Uniqueness

4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

4-[[(1-butan-2-ylpyrazol-3-yl)amino]methyl]-2-methoxyphenol

InChI

InChI=1S/C15H21N3O2/c1-4-11(2)18-8-7-15(17-18)16-10-12-5-6-13(19)14(9-12)20-3/h5-9,11,19H,4,10H2,1-3H3,(H,16,17)

InChI Key

KDQKCHHEWDPVID-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC(=N1)NCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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